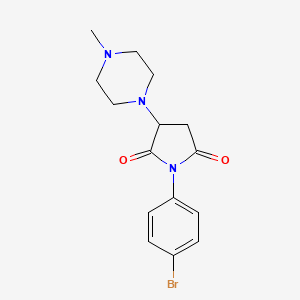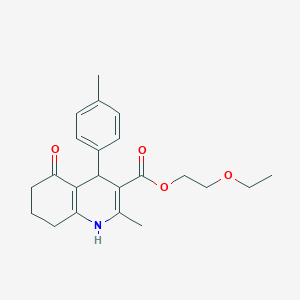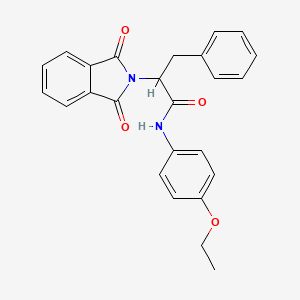
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is used in scientific research for its potential therapeutic effects on various diseases, such as anxiety, depression, and schizophrenia.
科学的研究の応用
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic effects on various diseases. In preclinical studies, 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of mood, cognition, and behavior.
作用機序
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. This leads to increased signaling through the mGluR5 pathway, which has been implicated in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. BDNF has been implicated in the pathophysiology of various psychiatric disorders, such as depression and schizophrenia.
実験室実験の利点と制限
One advantage of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 modulation on various physiological and behavioral processes. One limitation of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its relatively low potency compared to other mGluR5 positive allosteric modulators. This requires higher doses of the compound to achieve significant effects, which may increase the risk of off-target effects.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential therapeutic effects on various psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to study its effects on other physiological and behavioral processes that are regulated by mGluR5, such as addiction, pain, and cognition. Additionally, the development of more potent and selective mGluR5 positive allosteric modulators may lead to the discovery of novel therapeutic agents for the treatment of psychiatric and neurological disorders.
合成法
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-bromocinnamic acid. The second step involves the reaction of 4-bromocinnamic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride. The final step involves the reaction of 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride with pyrrolidine-2,5-dione in the presence of triethylamine to form 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAGTDSBIHVAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)

![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)

![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)
